4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate is a chemical compound that features both acetylamino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-(acetylamino)phenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The acetylamino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Scientific Research Applications
4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl 4-chloro-3-methylbenzamide
- N-(4-Acetylamino-3-chloro-phenyl)-acetamide
- N-(2-{[4-(Acetylamino)phenyl]sulfonyl}ethyl)
Uniqueness
4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate is unique due to the presence of both acetylamino and sulfonate groups, which provide a combination of hydrogen bonding and ionic interaction capabilities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H14ClNO4S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(4-acetamidophenyl) 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-9-14(7-8-15(10)16)22(19,20)21-13-5-3-12(4-6-13)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JYIIIARWPNVNQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Cl |
Origin of Product |
United States |
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